An In-depth Technical Guide to 3-bromo-7-chloro-1H-indazole: Synthesis, Properties, and Applications in Drug Discovery
An In-depth Technical Guide to 3-bromo-7-chloro-1H-indazole: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique structural and electronic properties make it an attractive template for the design of novel therapeutics targeting a wide range of diseases, including cancer, inflammation, and infectious diseases. Among the vast array of substituted indazoles, 3-bromo-7-chloro-1H-indazole stands out as a versatile and highly valuable building block for the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 3-bromo-7-chloro-1H-indazole, with a particular focus on its utility in drug discovery and development.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 885521-96-0 | Commercial Suppliers |
| Molecular Formula | C₇H₄BrClN₂ | Calculated |
| Molecular Weight | 231.48 g/mol | Calculated |
| Appearance | Solid (predicted) | Inferred from related compounds |
| Solubility | Soluble in organic solvents such as DMSO and DMF | Inferred from related compounds |
Synthesis of 3-bromo-7-chloro-1H-indazole
A definitive, step-by-step protocol for the synthesis of 3-bromo-7-chloro-1H-indazole is not explicitly detailed in publicly accessible literature. However, based on established methods for the synthesis of substituted indazoles, a plausible synthetic route can be devised. The synthesis of the indazole core generally involves the formation of the pyrazole ring fused to a benzene ring.
One common strategy for constructing the indazole ring is through the cyclization of appropriately substituted anilines or benzonitriles. For instance, the synthesis of the related compound, 7-bromo-4-chloro-1H-indazol-3-amine, a key intermediate for the HIV capsid inhibitor Lenacapavir, starts from 2,6-dichlorobenzonitrile.[1][2] This process involves a regioselective bromination followed by a cyclization reaction with hydrazine.[1][2]
A potential synthetic pathway to 3-bromo-7-chloro-1H-indazole could involve the diazotization of a 2-amino-3-chloro-benzylamine derivative followed by an intramolecular cyclization. Alternatively, a transition metal-catalyzed approach from a dihalogenated aniline precursor could be employed.
Conceptual Synthetic Workflow:
Caption: Conceptual workflow for the synthesis of 3-bromo-7-chloro-1H-indazole.
Spectroscopic Characterization
Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for 3-bromo-7-chloro-1H-indazole is not widely published. However, commercial suppliers of this compound often provide this data upon request with purchase. The expected spectroscopic features can be predicted based on the structure:
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¹H NMR: The spectrum would be expected to show signals in the aromatic region corresponding to the three protons on the benzene ring. The chemical shifts and coupling constants would be influenced by the positions of the chloro and bromo substituents. A broad singlet corresponding to the N-H proton of the indazole ring would also be anticipated.
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¹³C NMR: The spectrum would display seven signals for the carbon atoms of the bicyclic system. The carbons attached to the bromine and chlorine atoms would exhibit characteristic chemical shifts.
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Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (231.48 g/mol ), with a characteristic isotopic pattern due to the presence of bromine and chlorine atoms.
Reactivity and Synthetic Utility
The reactivity of 3-bromo-7-chloro-1H-indazole is dictated by the presence of two halogen substituents at positions 3 and 7, as well as the acidic N-H proton of the indazole ring. The bromine atom at the 3-position is particularly susceptible to displacement and participation in cross-coupling reactions, making it a valuable handle for further functionalization.
Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond at the 3-position of the indazole ring is an excellent site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions allow for the introduction of a wide variety of aryl, heteroaryl, and amino groups, respectively, providing access to a diverse range of novel indazole derivatives.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the 3-bromoindazole with a boronic acid or ester in the presence of a palladium catalyst and a base. This is a powerful method for forming C-C bonds and introducing new aryl or heteroaryl moieties at the 3-position.
Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling the 3-bromoindazole with a primary or secondary amine, catalyzed by a palladium complex. This is a key transformation for the synthesis of 3-aminoindazole derivatives, which are prevalent in many bioactive molecules.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of a 3-Bromoindazole (Illustrative)
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To an oven-dried reaction vessel, add the 3-bromo-7-chloro-1H-indazole (1.0 equiv), the desired boronic acid (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv).
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Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
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Add a degassed solvent system (e.g., a mixture of dioxane and water).
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Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).
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Upon completion, cool the reaction to room temperature and perform an aqueous workup.
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Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-7-chloro-1H-indazole.
Logical Flow of Reactivity:
Caption: Reactivity of 3-bromo-7-chloro-1H-indazole in cross-coupling reactions.
Applications in Drug Discovery
The indazole core is a well-established pharmacophore, and its derivatives have been extensively investigated for a wide range of therapeutic applications.[3] 3-bromo-7-chloro-1H-indazole serves as a key starting material for the synthesis of libraries of novel indazole-containing compounds for screening in drug discovery programs.
The ability to functionalize the 3-position through cross-coupling reactions allows for the systematic exploration of the structure-activity relationship (SAR) of indazole-based drug candidates. For example, various kinase inhibitors with an indazole core have been developed for the treatment of cancer.[4] Furthermore, the 3-aminoindazole moiety, readily accessible from 3-bromoindazoles, is a critical component of several potent therapeutic agents.[1][2]
Safety and Handling
As with any halogenated aromatic compound, 3-bromo-7-chloro-1H-indazole should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, the safety profiles of related bromo- and chloro-substituted indazoles suggest that it may be harmful if swallowed, inhaled, or absorbed through the skin, and may cause irritation to the skin, eyes, and respiratory tract.[5][6][7]
Conclusion
3-bromo-7-chloro-1H-indazole is a valuable and versatile building block for the synthesis of a wide array of complex indazole derivatives. Its strategic placement of halogen atoms allows for selective functionalization, particularly at the 3-position, through robust and well-established palladium-catalyzed cross-coupling reactions. This reactivity, coupled with the proven therapeutic potential of the indazole scaffold, makes 3-bromo-7-chloro-1H-indazole a compound of significant interest to researchers and scientists in the field of drug discovery and development. Further exploration of its synthesis and reactivity is warranted to fully unlock its potential in the creation of novel and effective therapeutic agents.
References
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